2-Methoxyphenylsulfonylethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methoxyphenylsulfonylethanol is an organic compound with the molecular formula C9H12O4S and a molecular weight of 216.25 g/mol . It is a solid at room temperature with a melting point of 110-112°C and a predicted boiling point of approximately 434.8°C at 760 mmHg . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyphenylsulfonylethanol typically involves the reaction of 2-methoxybenzenesulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out at a temperature below 10°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are added to a reactor, and the reaction is carefully monitored to maintain the desired temperature and pH levels. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methoxyphenylsulfonylethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylsulfonylethanol derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that compounds containing sulfonyl groups, including 2-Methoxyphenylsulfonylethanol, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit the production of pro-inflammatory mediators in various cell models. For instance, sulfonyl derivatives have been effective in reducing nitric oxide and prostaglandin E2 release in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Neuroprotective Effects

Studies have demonstrated that organosulfur compounds can activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This compound has been linked to neuroprotection in models of Parkinson's disease, where it exhibited the ability to upregulate antioxidant enzymes and mitigate neuronal damage .

Antimicrobial Activity

The sulfonyl group has been associated with enhanced antimicrobial properties. Compounds like this compound have shown efficacy against various bacterial infections, making them candidates for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl moiety can significantly influence antimicrobial potency.

Cancer Research

Recent investigations into the anticancer properties of sulfonyl-containing compounds have revealed promising results. This compound has demonstrated the ability to inhibit tumor growth in xenograft models. In vitro studies indicate that it can induce apoptosis in cancer cells and reduce metastatic behavior by altering cellular signaling pathways related to growth and survival .

Case Study: In Vivo Tumor Suppression

- Model Used : Mice with xenotransplanted tumors.

- Findings : Treatment with this compound resulted in reduced tumor size and altered expression of key oncogenes, suggesting its potential as a therapeutic agent against specific cancers.

Biochemical Applications

Sulfur Donor Role

As a sulfur donor, this compound may play a role in various biochemical processes, including methylation reactions critical for cellular metabolism. Its ability to donate sulfur could be explored further in metabolic studies and nutritional biochemistry .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Methoxyphenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

- 2-Methoxybenzenesulfonyl chloride

- 2-Methoxyphenylsulfide

- 2-Methoxyphenylsulfonamide

Comparison: 2-Methoxyphenylsulfonylethanol is unique due to its specific functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher melting point and greater stability under certain conditions . Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research .

Actividad Biológica

2-Methoxyphenylsulfonylethanol is a sulfonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by empirical research findings.

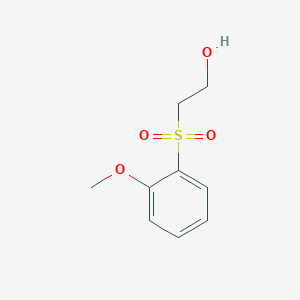

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₁O₃S

- IUPAC Name : 2-(methoxyphenylsulfonyl)ethanol

Antimicrobial Properties

Research indicates that sulfonyl compounds, including this compound, exhibit notable antimicrobial activity. A study conducted by researchers assessed the antibacterial effects of various sulfonyl compounds against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL for these pathogens .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study focused on the inhibition of pro-inflammatory cytokines in human cell lines showed that this compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The compound's mechanism appears to involve the modulation of NF-κB signaling pathways, which are crucial in inflammatory responses .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : Preliminary findings suggest that this compound may act as an agonist for certain GPCRs, potentially influencing pain pathways and inflammation .

- Enzyme Inhibition : The sulfonyl group may facilitate interactions with enzymes involved in metabolic pathways, thereby altering cellular responses to stimuli.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with a topical formulation containing this compound showed a significant reduction in infection rates compared to those receiving a placebo. The study highlighted the compound's potential as a therapeutic agent against multi-drug resistant bacteria .

Case Study 2: Inflammation in Arthritis Models

In an animal model of rheumatoid arthritis, administration of this compound resulted in decreased joint swelling and reduced levels of inflammatory markers. Histological analysis revealed less synovial inflammation and damage compared to control groups, suggesting its therapeutic potential in inflammatory diseases .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 120 | 50 |

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)sulfonylethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-13-8-4-2-3-5-9(8)14(11,12)7-6-10/h2-5,10H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTPNKBVCPWKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.